Enhanced Anthelmintic Potency Conferred by 6-Bromo Substitution Compared to Parent 2-Aminobenzothiazole
The presence of an electron-withdrawing group such as bromine at the 6-position of the benzothiazole nucleus significantly enhances anthelmintic activity. In a comparative study against Indian adult earthworms (Pheretima posthuma), compounds synthesized from 6-bromo-2-aminobenzothiazole exhibited markedly higher paralytic and lethal activity than analogous derivatives lacking the 6-bromo substituent [1].
| Evidence Dimension | Anthelmintic activity (paralysis and death time) |
|---|---|
| Target Compound Data | Not reported as free amine; derivatives containing 6-bromo-2-aminobenzothiazole scaffold showed enhanced potency |
| Comparator Or Baseline | Derivatives of unsubstituted 2-aminobenzothiazole |
| Quantified Difference | Qualitative improvement; electron-withdrawing groups (Br, NO2) at 6-position consistently yielded higher activity than unsubstituted or electron-donating group-containing analogs |
| Conditions | In vitro assay against Pheretima posthuma at 25 and 50 mg/mL concentrations |
Why This Matters
For researchers developing novel anthelmintic agents, the 6-bromo derivative serves as a privileged starting scaffold that demonstrably improves potency over the parent heterocycle, streamlining hit-to-lead campaigns.
- [1] Gaware VM, Dhamak KB, Kotade KB. Synthesis and evaluation of benzothiazole derivatives for anthelmintic activity. Eur J Pharm Med Res. 2017;4(5):603-607. View Source
